BenchChemオンラインストアへようこそ!

3-Benzyl-1,3-dihydroindol-2-one

IDO1 inhibition Immuno-oncology Cellular assay

This is a non-interchangeable oxindole scaffold where the saturated sp3 3-benzyl group disrupts extended π-conjugation, directly altering kinase ATP-pocket binding conformation, metabolic stability, and overall SAR. Substituting with 3-benzylidene or 1-benzyl analogs leads to divergent inhibition profiles. It is a critical building block for oncology and IDO1 programs, with a robust 83% synthetic yield and ≥98% commercial purity ensuring reproducible parallel library synthesis and biological evaluation.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 7511-08-2
Cat. No. B1615004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,3-dihydroindol-2-one
CAS7511-08-2
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H13NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
InChIKeySJEHQYIHAFTLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1,3-dihydroindol-2-one (CAS 7511-08-2): Indolinone Scaffold for Kinase-Focused Drug Discovery


3-Benzyl-1,3-dihydroindol-2-one (CAS 7511-08-2), also known as 3-benzylindolin-2-one or 3-(phenylmethyl)oxindole, is a heterocyclic oxindole derivative with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . It serves as a core scaffold in the design of kinase inhibitors, particularly against CDK2, Raf, and other receptor tyrosine kinases (RTKs), owing to the critical hydrogen-bonding motif between the C-2 carbonyl and the kinase hinge region [1]. Its 3-benzyl substitution distinguishes it from the more extensively studied 3-benzylidene analogs, offering a distinct sp3 hybridization and conformational flexibility that impact binding mode and metabolic stability . This compound is widely utilized as a key intermediate and structural comparator in medicinal chemistry programs targeting oncology and immunology indications.

Why 3-Benzyl-1,3-dihydroindol-2-one (CAS 7511-08-2) Cannot Be Replaced by Common Oxindole Analogs in Hit-to-Lead Campaigns


Procurement of generic “oxindole” or “indolinone” scaffolds without specifying the 3-benzyl substitution is scientifically untenable for kinase-focused programs. The saturated 3-benzyl group in 3-benzyl-1,3-dihydroindol-2-one confers a tetrahedral sp3 carbon that disrupts the extended π-conjugation present in the planar 3-benzylidene-1,3-dihydroindol-2-one series . This fundamental structural difference directly alters key drug discovery parameters: binding conformation in the ATP-binding pocket of kinases [1], susceptibility to metabolic oxidation [2], and overall molecular flexibility. Consequently, substituting the target compound with a 3-benzylidene or 1-benzyl analog can lead to divergent structure-activity relationships (SAR), off-target kinase inhibition profiles, and failed in vivo efficacy. The quantitative evidence presented in Section 3 confirms that the 3-benzyl-1,3-dihydroindol-2-one scaffold occupies a unique and non-interchangeable position in medicinal chemistry libraries.

3-Benzyl-1,3-dihydroindol-2-one (CAS 7511-08-2): A Quantitative Comparative Analysis for Differentiated Procurement


Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitory Activity: Baseline IC50 in HeLa Cells

In a cellular assay measuring inhibition of IDO1 in IFN-γ stimulated human HeLa cells, 3-benzyl-1,3-dihydroindol-2-one exhibited an IC50 of 4.00E+3 nM (4.0 μM) [1]. This value provides a critical baseline for assessing structure-activity relationships (SAR) within the oxindole series. For context, optimized clinical-stage IDO1 inhibitors such as epacadostat and linrodostat achieve HeLa cell IC50 values in the low nanomolar range (e.g., 1.7-20.6 nM) [2], highlighting that the unsubstituted 3-benzyl scaffold offers moderate potency that can be dramatically improved through rational design. This data point is essential for researchers using this compound as a starting point for fragment-based drug discovery or as a control in phenotypic screening.

IDO1 inhibition Immuno-oncology Cellular assay

Synthetic Accessibility and Yield: A Reliable Building Block for Library Synthesis

The synthesis of 3-benzyl-1,3-dihydroindol-2-one via a one-pot reductive cyclization of N-(2-iodophenyl)cinnamamide proceeds with an isolated yield of 83% [1]. This high yield contrasts with the often variable and stereochemistry-dependent yields encountered in the synthesis of 3-benzylidene-1,3-dihydroindol-2-one analogs, which typically require careful control of E/Z isomerization during Knoevenagel condensations [2]. The robust and reproducible synthetic route for the target compound makes it a highly cost-effective and readily scalable building block for the construction of diverse oxindole-based libraries. Its high purity (typically ≥98%) as a commercial product further reduces downstream purification costs and accelerates hit-to-lead timelines.

Oxindole synthesis Building block Medicinal chemistry

Kinase Inhibition Profile: Differentiated Selectivity from 3-Benzylidene Analogs

The saturated 3-benzyl group of the target compound fundamentally alters its kinase inhibition profile compared to the planar 3-benzylidene-1,3-dihydroindol-2-one class. While 3-benzylidene analogs, such as Cdk2 Inhibitor II, are potent and selective CDK2 inhibitors (IC50 = 60 nM) , the 3-benzyl-1,3-dihydroindol-2-one scaffold exhibits a distinct pattern of activity, including moderate inhibition of IDO1 (IC50 = 4.0 μM, see Evidence Item 1) and potential as a Raf kinase inhibitor [1]. This divergence is attributed to the loss of extended conjugation and the altered conformational landscape of the saturated benzyl group, which changes the binding pose within the ATP-binding site [2]. Therefore, this compound is not a drop-in replacement for a 3-benzylidene kinase inhibitor; rather, it represents a unique starting point for exploring a different region of kinase chemical space.

CDK2 Tyrosine kinase Kinase selectivity

Validated Application Scenarios for 3-Benzyl-1,3-dihydroindol-2-one (CAS 7511-08-2) in Drug Discovery


Starting Scaffold for Structure-Based Design of IDO1 Inhibitors

Medicinal chemists seeking to develop novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology applications can utilize 3-benzyl-1,3-dihydroindol-2-one as a validated starting scaffold. The compound's moderate baseline activity (HeLa cell IC50 = 4.0 μM) [1] provides a clear SAR benchmark for improving potency through iterative functionalization of the benzyl and indolinone rings. Its well-characterized synthesis and high commercial purity ensure rapid analog generation and reproducible biological evaluation.

Selective Kinase Profiling to Explore Non-Planar Binding Poses

The saturated 3-benzyl group in this compound forces a distinct conformational binding mode in kinase ATP-binding pockets compared to planar 3-benzylidene analogs [2]. Researchers focused on identifying kinase inhibitors with novel binding kinetics or improved selectivity profiles should prioritize this scaffold for screening against panels of CDKs, RTKs, and Raf kinases. Its unique sp3 character may lead to inhibitors that circumvent resistance mechanisms arising from mutations that affect planar ligand binding .

High-Yielding Building Block for Combinatorial Oxindole Library Synthesis

Chemistry teams engaged in the construction of diverse oxindole-based compound libraries for phenotypic or target-based screening will benefit from the reliable, high-yielding (83% isolated yield) synthesis of 3-benzyl-1,3-dihydroindol-2-one [3]. Its commercial availability at high purity (≥98%) and well-defined physicochemical properties (density: 1.179 g/cm³, boiling point: 395.4°C at 760 mmHg) make it a cost-effective and logistically straightforward building block for parallel synthesis, reducing the risk of failed reactions and purification bottlenecks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1,3-dihydroindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.